![molecular formula C10H16N2 B1369658 1-N-(2-methylpropyl)benzene-1,2-diamine CAS No. 78438-99-0](/img/structure/B1369658.png)
1-N-(2-methylpropyl)benzene-1,2-diamine
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Overview
Description
Scientific Research Applications
Reference Standard for Analytical Testing
1-N-(2-methylpropyl)benzene-1,2-diamine: is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods such as NMR, HPLC, LC-MS, and UPLC . This compound’s well-defined properties make it an excellent benchmark for calibrating instruments and validating test results.
Organocatalysis
This compound has been explored for its potential use in noncovalent bifunctional organocatalysis . Organocatalysts are vital for facilitating various chemical reactions, and the unique structure of 1-N-(2-methylpropyl)benzene-1,2-diamine allows it to engage in catalytic activities that can be fine-tuned for specific reactions.
Advanced Research and Development
The modified version of this compound, 4-Bromo-1-N-(2-methylpropyl)benzene-1,2-diamine , shows exceptional versatility in advanced research and development projects . With a high purity level, it serves as a valuable asset for synthesizing new materials or studying complex chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
This could result in altered cell cycle progression or transcription regulation .
Biochemical Pathways
If it indeed targets cdks, it could impact pathways related to cell cycle regulation and transcription .
Result of Action
If it acts as a CDK inhibitor, it could potentially halt cell cycle progression or alter transcription, leading to effects such as growth inhibition in certain cell types .
properties
IUPAC Name |
2-N-(2-methylpropyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINASITKTOOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608637 |
Source
|
Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methylpropyl)benzene-1,2-diamine | |
CAS RN |
78438-99-0 |
Source
|
Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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